2-Methyl-N-(piperidin-4-yl)benzamide hydrochloride is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of a piperidine ring, which is a six-membered saturated heterocyclic compound containing one nitrogen atom. This compound exhibits potential pharmacological activities, making it of interest in medicinal chemistry.
The compound can be synthesized through various methods, often involving the reaction of 2-methylbenzoyl chloride with piperidine derivatives. Its synthesis and characterization have been documented in scientific literature, showcasing its potential applications in pharmacology and drug development .
2-Methyl-N-(piperidin-4-yl)benzamide hydrochloride is classified as an amide due to the presence of the amide functional group (-C(=O)N-). It is also categorized under benzamides, which are derivatives of benzoic acid where the hydroxyl group is replaced by an amine.
The synthesis of 2-methyl-N-(piperidin-4-yl)benzamide hydrochloride typically involves several key steps:
The typical reaction conditions include refluxing in organic solvents like dichloromethane or ethanol, with a reaction time that can vary from several hours to overnight depending on the reactivity of the starting materials.
The molecular structure of 2-methyl-N-(piperidin-4-yl)benzamide hydrochloride can be represented as follows:
The structure features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used for structural elucidation. For instance:
The compound can undergo various chemical reactions typical for amides and aromatic compounds:
Reactions are typically carried out under controlled conditions to avoid side reactions, using catalysts or specific solvents to enhance yields.
2-Methyl-N-(piperidin-4-yl)benzamide hydrochloride has potential applications in:
The benzamide-piperidine scaffold represents a privileged structural motif in central nervous system (CNS) drug discovery, combining conformational rigidity with balanced physicochemical properties essential for blood-brain barrier penetration. 2-methyl-N-(piperidin-4-yl)benzamide hydrochloride (CAS: 84296-96-8) exemplifies this hybrid architecture, featuring a benzamide group linked to the piperidine nitrogen via a carbonyl bridge. This configuration enables diverse interactions with neuronal targets, particularly neurotransmitter transporters and receptors [5]. The methyl substituent at the benzamide 2-position enhances steric specificity within target binding pockets, while the protonated piperidine nitrogen facilitates ionic interactions with biological membranes and target proteins. Molecular weight (279.8 g/mol) and topological polar surface area (TSA ≈ 45 Ų) align with CNS drug-like properties, supporting potential bioavailability in neural tissues [5] [10].
Table 1: Structural Features of Benzamide-Piperidine Neuropharmacological Agents
Compound | Core Scaffold | Key Substituents | Reported Targets |
---|---|---|---|
2-methyl-N-(piperidin-4-yl)benzamide | Benzamide-piperidine | 2-methylbenzoyl | CHT (proposed) |
2-amino-N-piperidin-4-ylbenzamide | Benzamide-piperidine | 2-aminobenzoyl | Not specified |
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)piperazine-1-carboxamide | Piperidine-piperazine | Benzyl, pyrazinyl | Muscarinic M4 receptor |
The high-affinity choline transporter (CHT, SLC5A7) represents a critical checkpoint in cholinergic neurotransmission, mediating the rate-limiting step in acetylcholine synthesis via sodium-dependent choline reuptake. Historical CHT inhibitors include:
The discovery of 2-methyl-N-(piperidin-4-yl)benzamide hydrochloride emerged amid efforts to overcome limitations of classical CHT inhibitors. Traditional competitive inhibitors like HC-3 suffer from two key drawbacks: (1) Complete blockade of choline uptake depletes acetylcholine reserves, causing irreversible neurotransmission failure; and (2) Lack of activity-dependent modulation fails to mimic physiological regulation where CHT trafficking to the plasma membrane increases during neuronal activity [6] . This scaffold represents a strategic shift toward non-competitive modulation that preserves activity-dependent choline transport homeostasis.
Table 2: Evolution of CHT-Targeted Pharmacological Agents
Inhibitor Class | Representative Compound | Mechanism | Key Limitations |
---|---|---|---|
Competitive | Hemicholinium-3 (HC-3) | Orthosteric site competition | Non-selective, toxic, irreversible inhibition |
Negative Allosteric (NAM) | ML-352 | Allosteric site modulation | Limited efficacy studies in disease models |
Positive Allosteric (PAM) | MKC-231 | Enhanced Vmax | Unclear binding site, off-target effects |
Non-competitive | 2-methyl-N-(piperidin-4-yl)benzamide | Undetermined (novel) | Under investigation |
Despite advances in CHT biology, significant knowledge gaps impede therapeutic exploitation:
Table 3: Key Unmet Needs in CHT-Targeted Drug Discovery
Research Gap | Experimental Challenge | Impact on 2-methyl-N-(piperidin-4-yl)benzamide Development |
---|---|---|
Allosteric site characterization | Lack of high-resolution CHT structures | Binding mechanism remains hypothetical |
Trafficking-specific modulation | Limited cellular models of vesicular cycling | Undetermined effects on subcellular localization |
Functional selectivity | Overlap between orthosteric/allosteric assay signals | Mechanism classification requires multi-assay verification |
Pfizer's Chemogenomic Library screening identified 2-methyl-N-(piperidin-4-yl)benzamide hydrochloride as a candidate addressing these gaps. Its chemical distinctiveness from classical quaternary ammonium inhibitors (e.g., HC-3) suggests potential non-competitive mechanisms, possibly through:
CAS No.: 3225-82-9
CAS No.: 151436-49-6
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6